4-(Difluoromethoxy)picolinaldehyde
Description
4-(Difluoromethoxy)picolinaldehyde is a substituted pyridine derivative featuring a difluoromethoxy group (-OCF₂H) at the 4-position and an aldehyde (-CHO) functional group at the 2-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric effects imparted by the difluoromethoxy substituent. The fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the aldehyde group enables participation in condensation and nucleophilic addition reactions, making it a versatile synthetic intermediate .
Synthesis routes for related compounds, such as 4-substituted picolinamides, often involve nucleophilic aromatic substitution (e.g., reaction of 4-chloropicolinamide with phenols in chlorobenzene under reflux conditions) .
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFGATFZQSTWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Difluoromethoxy)picolinaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Chemical Formula : C7H6F2N1O2
- Molecular Weight : 175.13 g/mol
- IUPAC Name : 4-(difluoromethoxy)pyridine-2-carbaldehyde
The presence of the difluoromethoxy group is significant as it can influence the compound's lipophilicity and reactivity, enhancing its biological activity.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and biological pathways. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This property is particularly relevant in the context of various therapeutic targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming stable adducts, which can lead to decreased enzymatic activity.
- Binding Affinity : The difluoromethoxy group may enhance binding affinity to molecular targets, improving the efficacy of the compound in biological systems.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : Some studies have explored its ability to inhibit cancer cell proliferation, particularly in specific types of tumors.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | , |
| Anti-inflammatory | Reduces cytokine production | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various picolinaldehyde derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study 3: Anticancer Potential
In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies indicated that this reduction was associated with increased apoptosis and cell cycle arrest at the G1 phase. These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Scientific Research Applications
4-(Difluoromethoxy)picolinaldehyde has several notable applications across various fields:
Medicinal Chemistry
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by forming covalent bonds with nucleophilic residues in enzyme active sites. This mechanism is crucial for developing drugs targeting metabolic pathways related to diseases such as cancer and neurodegenerative disorders .
- Neurological Disorders : Compounds derived from this compound have been investigated for their potential in treating conditions mediated by sodium ion channels, such as neuropathic pain and epilepsy .
Agrochemicals
- Pesticide Development : Its unique functional groups allow it to serve as a precursor for synthesizing novel agrochemicals that can effectively target pests while minimizing environmental impact. The difluoromethoxy group contributes to the stability and efficacy of these compounds.
Organic Synthesis
- Intermediate for Further Reactions : The aldehyde functionality makes it suitable for various condensation reactions, allowing the formation of complex organic molecules. It can participate in nucleophilic addition reactions with amines and alcohols, facilitating the development of new materials .
Case Study 1: Medicinal Applications
A study conducted on derivatives of this compound demonstrated significant inhibition of NaV1.8 sodium channels, which are implicated in pain signaling pathways. This research highlights its potential as a therapeutic agent for chronic pain management .
Case Study 2: Agrochemical Development
Research into new pesticide formulations incorporating this compound showed enhanced efficacy against specific agricultural pests compared to traditional compounds. The study emphasized the compound's role in developing environmentally friendly pest control solutions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The difluoromethoxy group distinguishes 4-(Difluoromethoxy)picolinaldehyde from other substituted picolinaldehydes. Below is a comparative analysis with key analogs:
| Compound | Substituent | Electronic Effects | Key Applications |
|---|---|---|---|
| This compound | -OCF₂H | Strong electron-withdrawing (-I effect) | Agrochemicals, drug intermediates |
| 4-Methoxypicolinaldehyde | -OCH₃ | Electron-donating (+M/-I effect) | Organic synthesis, ligands |
| 4-Aminopicolinaldehyde | -NH₂ | Electron-donating (+M/+I effect) | Pharmaceutical precursors |
| 4-Ethoxypicolinaldehyde | -OCH₂CH₃ | Moderate electron-donating (+M/-I effect) | Catalysis, material science |
Key Observations:
- The difluoromethoxy group significantly increases electrophilicity at the aldehyde site compared to methoxy or ethoxy analogs, enhancing reactivity in nucleophilic additions .
- Fluorine atoms improve oxidative stability and reduce metabolic degradation, making this compound more suitable for bioactive molecule development than non-fluorinated derivatives .
Physicochemical Properties
While specific data for this compound is absent in the provided evidence, inferences can be drawn from structural analogs:
- Lipophilicity (LogP): The difluoromethoxy group likely increases LogP compared to methoxy (-OCH₃) or amino (-NH₂) analogs, improving membrane permeability.
- Solubility: Reduced aqueous solubility compared to polar substituents (e.g., -NH₂) due to fluorine’s hydrophobicity.
- Melting/Boiling Points: Fluorine’s electronegativity may elevate melting points relative to methoxy derivatives but lower them compared to amino-substituted compounds.
Q & A
Basic: What are the standard synthetic routes for 4-(Difluoromethoxy)picolinaldehyde?
Methodological Answer:
A common approach involves the oxidation of 4-(difluoromethoxy)benzyl alcohol derivatives or the formylation of substituted pyridine precursors. For example, halogenated intermediates (e.g., 4-(difluoromethoxy)benzyl bromide, CAS 3447-53-8) can serve as starting materials for nucleophilic substitution or cross-coupling reactions to introduce the aldehyde group . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid over-oxidation or side reactions.
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural characterization typically employs:
- NMR Spectroscopy : and NMR to confirm the presence of the difluoromethoxy group and aldehyde proton.
- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for verifying steric effects of the difluoromethoxy substituent .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced: How does the electronic nature of the difluoromethoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing difluoromethoxy group (-OCFH) enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions. However, steric hindrance may reduce catalytic efficiency in Pd-mediated reactions (e.g., Suzuki coupling). Computational studies (DFT) can predict charge distribution, guiding ligand selection to balance electronic and steric effects .
Advanced: What challenges arise in enantioselective synthesis using this compound?
Methodological Answer:
Achieving enantioselectivity requires chiral catalysts (e.g., BINOL-derived ligands) and precise control of reaction parameters. Competing racemization pathways due to the aldehyde's electrophilicity must be mitigated by low-temperature conditions or kinetic resolution strategies. Recent studies highlight the role of solvent polarity in stabilizing transition states .
Basic: How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies often stem from impurities or polymorphic forms. Researchers should:
- Purify the compound via recrystallization or column chromatography.
- Use differential scanning calorimetry (DSC) to verify melting ranges.
- Cross-reference with structurally analogous compounds (e.g., 4-(difluoromethoxy)benzoic acid, m.p. 169–171°C) for consistency checks .
Advanced: How is this compound utilized in bioactive molecule design?
Methodological Answer:
The aldehyde moiety serves as a key intermediate for synthesizing Schiff bases or heterocycles with pesticidal or pharmaceutical activity. For example, flucythrinate (a pyrethroid insecticide) incorporates a difluoromethoxybenzene scaffold, suggesting potential bioisosteric applications. Biological assays (e.g., enzyme inhibition studies) should validate target interactions .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles) to prevent skin/eye contact.
- Store under inert atmosphere (N or Ar) at 2–8°C to inhibit oxidation.
- Monitor vapor pressure (analogous to 4-(difluoromethoxy)acetanilide: 0 mmHg at 25°C) to assess volatility risks .
Advanced: What mechanistic insights explain its catalytic performance in decarboxylative cross-coupling?
Methodological Answer:
In Pd-catalyzed reactions, the aldehyde acts as a directing group, coordinating to the metal center and facilitating C–H activation. Studies on palladium adducts (e.g., [PdCl(phosphine)]) reveal that electron-deficient ligands enhance oxidative addition rates but may reduce catalyst longevity. Kinetic profiling (e.g., Eyring analysis) quantifies activation parameters .
Methodological: How to optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- Screening Catalysts : Test Pd(OAc), PdCl, or Ni-based systems for cost-activity trade-offs.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; use DoE (Design of Experiments) to balance yield and purity.
- In Situ Monitoring : Employ FTIR or HPLC to track aldehyde formation and adjust stoichiometry dynamically .
Advanced: How can computational modeling predict reactivity trends for derivatives?
Methodological Answer:
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states in cross-coupling reactions.
- QSPR Models : Correlate substituent effects (e.g., –CF vs. –OCFH) with reaction outcomes using datasets from analogs like 6-(4-(trifluoromethoxy)phenyl)picolinaldehyde .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
